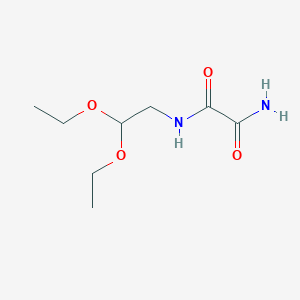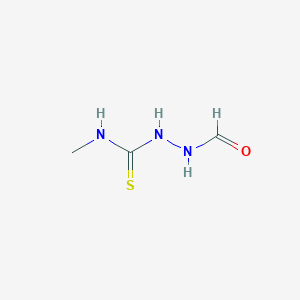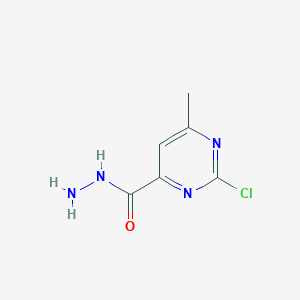
4-methyl-4H-1,2,4-triazole-3-sulfonic acid
Overview
Description
4-Methyl-4H-1,2,4-triazole-3-sulfonic acid is a chemical compound with the molecular formula C3H5N3O3S . It has a molecular weight of 163.16 . It is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Corrosion Inhibition
- Mild Steel Corrosion Protection : A derivative, 4-MTHT, has been identified as a highly effective inhibitor for mild steel corrosion in acidic media. In studies, it exhibited inhibition efficiencies up to 99% in 1 M hydrochloric acid and 80% in 0.5 M sulphuric acid, following Langmuir's adsorption isotherm in both acids (Lagrenée et al., 2002).
- Adsorption on Steel Surface : Further research into 4-MTHT and similar derivatives demonstrated their effectiveness in protecting mild steel in hydrochloric acid solution. The adsorption of these derivatives on steel surfaces follows the Langmuir isotherm model, with the maximum inhibition efficiency of 99.6% noted for 4-MTHT (Bentiss et al., 2007).
Chemical Synthesis and Crystal Structure Analysis
- Sulfone Derivatives Synthesis : Sulfone derivatives containing 1,2,4-triazole moieties have been synthesized, starting from gallic acid. These derivatives were then catalytically oxidized to the title sulfones with high yield and confirmed by various spectroscopic methods and X-ray crystallography (Xu et al., 2010).
Electrochemical Studies and Applications
- Copper Corrosion Inhibition : A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) revealed its potential as a novel corrosion inhibitor for copper, with inhibition efficiency of over 94% in 3.5% NaCl solution. This was analyzed using various electrochemical and surface analysis techniques (Chauhan et al., 2019).
Polymer Science
- Enhanced Proton Conductivity in Fuel Cells : Triazole-grafted sulfonated poly(arylene ether ketone sulfone)s were fabricated to improve proton conductivity in fuel cells. The introduction of triazole groups significantly enhanced thermal properties, oxidative stability, and proton conductivity (Li et al., 2016).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazoles, which have been associated with diverse biological activities .
Mode of Action
It is known that triazoles can interact with various biological targets through different mechanisms . For instance, some triazoles can inhibit enzymes, interact with receptors, or interfere with cellular processes .
Biochemical Pathways
Triazoles in general have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial for determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Triazoles have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
The action, efficacy, and stability of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the biological system .
Biochemical Analysis
Biochemical Properties
4-methyl-4H-1,2,4-triazole-3-sulfonic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. This inhibition can lead to a decrease in the proliferation of rapidly dividing cells, making it a potential candidate for anti-cancer therapies. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. This compound can also alter gene expression by modulating transcription factors, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to a reduction in the production of ATP and other essential metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes, thereby inhibiting their catalytic activity. This binding is often facilitated by the sulfonic acid group, which can form strong interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in a decrease in its efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, such as liver and kidney damage. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and duration of treatment. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the sulfonic acid group can be conjugated with glutathione, facilitating its excretion from the body. Additionally, this compound can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting nucleotide metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Binding proteins can also facilitate its distribution within tissues, ensuring its availability at target sites. The localization and accumulation of this compound can significantly influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the sulfonic acid group can facilitate its localization to the mitochondria, where it can inhibit mitochondrial enzymes involved in energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, thereby modulating its biological effects .
properties
IUPAC Name |
4-methyl-1,2,4-triazole-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O3S/c1-6-2-4-5-3(6)10(7,8)9/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIWKLGRGUOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394185 | |
| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29982-43-2 | |
| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1621576.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2-bromoacetate](/img/structure/B1621578.png)
![2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621580.png)
![N1-[2-bromo-4-(tert-butyl)phenyl]-2-chloroacetamide](/img/structure/B1621581.png)



![2,2-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B1621587.png)

![1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B1621590.png)


